Benzenesulfonic acid, 2,4,6-trimethyl-3,5-dinitro-
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Overview
Description
Benzenesulfonic acid, 2,4,6-trimethyl-3,5-dinitro- is an aromatic sulfonic acid with the molecular formula C9H10N2O7S. It is known for its unique structure, which includes two nitro groups and three methyl groups attached to a benzene ring, along with a sulfonic acid group. This compound is used in various scientific and industrial applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2,4,6-trimethyl-3,5-dinitro- typically involves the nitration of 2,4,6-trimethylbenzenesulfonic acid. This process requires the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,4,6-trimethyl-3,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
Benzenesulfonic acid, 2,4,6-trimethyl-3,5-dinitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2,4,6-trimethyl-3,5-dinitro- involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the sulfonic acid group can engage in acid-base interactions. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 2,4,5-trimethyl-: Similar structure but with different positions of the methyl groups.
2,4,6-Trimethyl-3,5-diaminobenzenesulfonic acid: Contains amino groups instead of nitro groups.
Uniqueness
Benzenesulfonic acid, 2,4,6-trimethyl-3,5-dinitro- is unique due to the presence of both nitro and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where these functional groups are required .
Properties
CAS No. |
33144-12-6 |
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Molecular Formula |
C9H10N2O7S |
Molecular Weight |
290.25 g/mol |
IUPAC Name |
2,4,6-trimethyl-3,5-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C9H10N2O7S/c1-4-7(10(12)13)5(2)9(19(16,17)18)6(3)8(4)11(14)15/h1-3H3,(H,16,17,18) |
InChI Key |
RGNRSPQQRBBORA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)S(=O)(=O)O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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